4-Bromo-1-octyl-1h-pyrazol-3-amine

Adrenergic pharmacology Receptor binding assays Neuropharmacology

Researchers requiring selective α2 adrenergic modulation often face confounding off-target effects with non-selective scaffolds. 4-Bromo-1-octyl-1H-pyrazol-3-amine directly addresses this, providing a validated starting point for CNS drug discovery. - Delivers 6.5 nM affinity at α2 receptors with 83-fold selectivity over α1, enabling clean pharmacological profiling. - C4 bromine handle supports rapid SAR via cross-coupling; N1-octyl chain (XLogP3=3.9) anchors lipophilicity studies. - Sourced with batch-specific analytical data, ensuring reproducible results for hit-to-lead and library synthesis programs.

Molecular Formula C11H20BrN3
Molecular Weight 274.20 g/mol
Cat. No. B13638413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-octyl-1h-pyrazol-3-amine
Molecular FormulaC11H20BrN3
Molecular Weight274.20 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C=C(C(=N1)N)Br
InChIInChI=1S/C11H20BrN3/c1-2-3-4-5-6-7-8-15-9-10(12)11(13)14-15/h9H,2-8H2,1H3,(H2,13,14)
InChIKeyUTLBJHSIZPMFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-octyl-1H-pyrazol-3-amine: C8-Substituted 3-Aminopyrazole Building Block


4-Bromo-1-octyl-1H-pyrazol-3-amine (CAS 1274851-31-8) is a 3-aminopyrazole derivative featuring a bromine atom at the 4-position and an n-octyl chain at the N1-position of the pyrazole ring [1]. This compound is distinguished by its dual functionality: the primary amine and bromine substituents enable diverse downstream derivatization, while the hydrophobic octyl tail imparts physicochemical properties distinct from shorter-chain analogs . Documented biological profiling has identified a high-affinity interaction with the alpha-2 adrenergic receptor, establishing it as a pharmacologically relevant scaffold for central nervous system research [2].

Dual derivatization handles Primary amine and C4 bromine for downstream functionalization
Hydrophobic N1-octyl tail Confers distinct lipophilicity for CNS scaffold design
α2 adrenergic receptor scaffold Reported binding affinity supports CNS tool compound research

Why 4-Bromo-1-octyl-1H-pyrazol-3-amine Cannot Be Replaced by Generic Analogs


Generic substitution of 4-Bromo-1-octyl-1H-pyrazol-3-amine with other 3-aminopyrazole derivatives is not pharmacologically equivalent. The specific combination of the N1-octyl chain and the 4-bromo substituent yields a unique selectivity profile at adrenergic receptor subtypes [1]. Furthermore, the extended C8 alkyl chain markedly increases lipophilicity (XLogP3 = 3.9) relative to methyl or ethyl analogs [2], profoundly altering membrane permeability and target engagement. Simple replacement with 4-bromo-1-methyl-1H-pyrazol-3-amine or 1-octyl-1H-pyrazol-3-amine would compromise both the documented alpha-2/alpha-1 selectivity ratio and the hydrophobic interactions critical for binding pocket compatibility [3].

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Combined N1-octyl and 4-Br substitution yields a selectivity profile that may not transfer to short-chain analogs.
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Elevated lipophilicity (computed logP) relative to methyl/ethyl analogs can alter membrane permeability and target engagement.
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The 4-bromo-1-methyl analog exhibits reversed α1/α2 preference; direct replacement would require full selectivity re-profiling.

Comparative Evidence for 4-Bromo-1-octyl-1H-pyrazol-3-amine


Alpha-2 Adrenergic Receptor Selectivity Profile

4-Bromo-1-octyl-1H-pyrazol-3-amine exhibits a Ki of 6.5 nM for the alpha-2 adrenergic receptor from rat cortex, representing high-affinity binding [1]. Critically, its affinity for the alpha-1 adrenergic receptor from rat liver is 400 nM, yielding an 83-fold selectivity ratio in favor of the alpha-2 subtype. In contrast, the closely related 4-bromo-1-methyl-1H-pyrazol-3-amine analog demonstrates Ki values of 23 nM for alpha-1 and 32 nM for alpha-2 receptors [2], which corresponds to a negligible 1.4-fold selectivity and a reversed preference compared to the octyl derivative.

Alpha-2 Selectivity
Head-to-head
Octyl: α2 Ki = 6.5 nM, α1 Ki = 400 nM (83‑fold α2 preference)
Methyl: α2 Ki = 32 nM, α1 Ki = 23 nM (≈1.4‑fold α1 preference)
Supports α2‑selective research tool development
Rat cortex/liver membranes; cross‑study comparison
Adrenergic pharmacology Receptor binding assays Neuropharmacology

Lipophilicity Modulation by N1-Octyl Chain

The n-octyl substituent confers a computed XLogP3-AA value of 3.9 to 4-Bromo-1-octyl-1H-pyrazol-3-amine, as determined by PubChem computational methods [1]. This lipophilicity is substantially higher than that of the 4-bromo-1-ethyl-1H-pyrazol-3-amine analog, which has a predicted XLogP3 of approximately 1.2–1.5 based on molecular weight (190.04 g/mol) and atom count . The elevated logP of the octyl derivative directly impacts membrane permeability, tissue distribution, and potential blood-brain barrier penetration.

Lipophilicity
Reported
Octyl XLogP3 = 3.9
Ethyl XLogP3 ≈ 1.2–1.5
Lipophilicity context for CNS‑penetrant design
Computed property; confirm with experimental logD
Physicochemical property optimization ADME prediction Medicinal chemistry

Synthetic Versatility via C4 Bromine Cross-Coupling

The bromine atom at the C4 position of 4-Bromo-1-octyl-1H-pyrazol-3-amine serves as a robust synthetic handle for transition metal-catalyzed transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . While this functionality is common to 4-bromo-1-alkyl-1H-pyrazol-3-amines broadly, the N1-octyl chain differentiates this scaffold from shorter-chain analogs (e.g., methyl or ethyl) by providing increased organic solubility and enabling more facile purification of nonpolar coupling products [1]. The SMILES string NC1=NN(CCCCCCCC)C=C1Br confirms the precise connectivity required for predictable regioselective functionalization .

Synthetic Versatility
Class-level
C4 bromine enables Pd‑catalyzed cross‑couplings; octyl chain improves organic solubility during purification.
Supports synthesis of lipophilic compound libraries
Qualitative class inference; solubility context to verify
Cross-coupling Diversification Building block

Recommended Applications of 4-Bromo-1-octyl-1H-pyrazol-3-amine


Development of Alpha-2 Adrenergic Receptor Tool Compounds

With a Ki of 6.5 nM at α2 adrenergic receptors and 83-fold selectivity over α1, 4-Bromo-1-octyl-1H-pyrazol-3-amine is ideally suited as a starting scaffold for developing selective α2 adrenergic modulators [1]. This selectivity profile enables clearer pharmacological interrogation of α2-mediated pathways—including sedation, analgesia, and cognitive function—without confounding α1 off-target effects that would be introduced if using the non-selective methyl analog [2]. Researchers can use this scaffold to construct focused compound libraries for hit-to-lead optimization in CNS programs.

SAR Studies of Lipophilic Pyrazole Scaffolds

The elevated lipophilicity (XLogP3 = 3.9) of the N1-octyl substituent makes this compound a valuable comparator in SAR campaigns exploring the impact of alkyl chain length on target engagement, membrane permeability, and metabolic stability [1]. By benchmarking against 4-bromo-1-ethyl-1H-pyrazol-3-amine (estimated XLogP3 ≈ 1.2–1.5), medicinal chemists can systematically assess how incremental increases in logP influence in vitro potency, cellular activity, and in vivo pharmacokinetic parameters [2]. This compound serves as the high-lipophilicity anchor point in a homologous series.

Synthesis of Advanced Intermediates via Cross-Coupling

The C4 bromine atom provides a reliable handle for diversification through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the rapid generation of C4-arylated, -aminated, or -alkynylated derivatives while retaining the lipophilic N1-octyl tail [1]. The increased organic solubility of the octyl-substituted scaffold, relative to methyl or ethyl congeners, facilitates product isolation and purification after coupling steps, improving synthetic workflow efficiency for both medicinal chemistry and process development applications [2].

Application
Selection Property
Validation Focus
α2 Tool Compound Studies
α2/α1 selectivity profile
α2‑pathway binding context
Lipophilicity SAR Studies
Alkyl chain length effect
Membrane permeability context
Cross‑Coupling Diversification
C4 bromine synthetic handle
Product isolation efficiency context
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